1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine is a chemical compound characterized by the presence of a nitrophenyl group substituted with a fluorine atom and a methylamino functional group. Its molecular formula is C8H10FN3O2, and it has a molecular weight of approximately 187.18 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry, due to its unique structural features that may influence biological activity.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine | C8H10FN3O2 | Nitro and fluoro substitutions |
| 5-Fluoro-2-aminoaniline | C7H7FN2 | Amino substitution without methyl group |
| 4-Methyl-N-(5-fluoro-2-nitrophenyl)aniline | C9H10FN3O2 | Methyl substitution on the phenyl ring |
| N,N-Dimethyl-4-nitroaniline | C9H10N2O2 | Dimethylated amine with nitro group |
Studies indicate that 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine exhibits significant biological activity, particularly as an inhibitor of specific enzymes. Its structural components allow it to interact with various biological targets, potentially influencing pathways related to metabolism and cell signaling. Research suggests that compounds with similar structures can affect neurotransmitter systems and possess pharmacological properties that warrant further investigation.
The synthesis of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine can be achieved through several methods:
These methods can be optimized for yield and purity depending on the desired application.
1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine has potential applications in:
Interaction studies highlight the compound's ability to bind with various biological macromolecules, such as proteins and nucleic acids. These interactions can modulate enzyme activities or influence gene expression patterns, making it a candidate for further pharmacological exploration. For instance, studies have shown that compounds with similar structures can serve as inhibitors for protein arginine N-methyltransferases, which are involved in critical cellular processes like gene regulation and mRNA splicing .
Several compounds share structural similarities with 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine, including:
1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine stands out due to its specific combination of a fluorinated nitrophenyl moiety and a methylamino group, which enhances its solubility and reactivity compared to other similar compounds. This unique structure allows it to engage in diverse
Nucleophilic aromatic substitution (S~N~Ar) represents the most direct route to 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine. The electron-withdrawing nitro group at the ortho position activates the fluorine atom at the para position for displacement by methylamine derivatives. Key methodological advancements include:
The reaction typically employs dimethylformamide (DMF) as both solvent and dimethylamine precursor under alkaline conditions. Potassium hydroxide (1.5–2.5 M aqueous solution) initiates DMF decomposition, generating dimethylamine in situ . Elevated temperatures (90–100°C) accelerate the substitution, with complete conversion achieved within 3–6 hours for mono-fluorinated substrates.
Fluorine demonstrates superior leaving group ability compared to chlorine or bromine in nitro-activated systems. A comparative study of substitution rates reveals:
| Leaving Group | Reaction Time (h) | Yield (%) |
|---|---|---|
| Fluorine | 3.5 | 92 |
| Chlorine | 12 | 78 |
| Bromine | 72 | <5 |
Data adapted from S~N~Ar optimization experiments
Steric and electronic factors dictate positional selectivity. The nitro group’s ortho-directing effect ensures preferential substitution at the para-fluorine position, minimizing byproduct formation.
Reductive amination offers a two-step pathway involving nitro reduction followed by amine alkylation. This method proves advantageous for substrates sensitive to strong bases.
Catalytic hydrogenation (H~2~, 3–5 bar, 25–40°C) over palladium-on-carbon (Pd/C, 5–10 wt%) quantitatively reduces the nitro group to an amine. Alternative methods include:
The resultant 5-fluoro-2-aminophenyl intermediate undergoes reductive methylation using formaldehyde and sodium cyanoborohydride (NaBH~3~CN). Critical parameters include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| pH | 6.5–7.2 | Maximizes imine formation |
| Temperature | 0–5°C | Suppresses over-alkylation |
| Stoichiometry (HCHO) | 1.2–1.5 equivalents | Balances reactivity vs. side reactions |
Transitioning from batch to continuous flow systems addresses heat management and mixing challenges inherent in S~N~Ar reactions.
A tubular flow reactor with the following configuration enhances process control:
Bench-scale (1 L/hr) vs. pilot-scale (50 L/hr) comparisons demonstrate consistent performance:
| Metric | Bench Scale | Pilot Scale |
|---|---|---|
| Space-Time Yield (kg/m³·h) | 0.48 | 0.46 |
| Purity (%) | 99.2 | 98.7 |
| Productivity (kg/day) | 11.5 | 552 |
Data derived from multi-phase flow chemistry studies
Integrated inline analytics (FTIR, UV-Vis) enable real-time monitoring of dimethylamine concentration and substitution progress, reducing off-specification batches by 73% compared to batch processes.
Palladium-catalyzed carbon-nitrogen coupling reactions proceed through well-established mechanisms involving oxidative addition, transmetallation, and reductive elimination steps [2]. The catalytic cycle typically begins with the oxidative addition of an aryl halide to a palladium(0) species, forming a palladium(II) intermediate [2]. For fluorinated aromatic substrates like 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine precursors, the electron-withdrawing nature of the fluorine substituent facilitates this initial step [3] [4].
The subsequent transmetallation step involves the coordination of nitrogen nucleophiles to the palladium center [1]. Mechanistic studies have revealed that the presence of electron-withdrawing groups, such as nitro and fluoro substituents, significantly influences the electronic properties of the palladium-aryl bond [5]. These substituents increase the electrophilicity of the aromatic ring, thereby accelerating the rate of carbon-nitrogen bond formation [5].
Reductive elimination, the final step in the catalytic cycle, has been identified as the turnover-determining step in many palladium-catalyzed amination reactions [6]. Recent advances have demonstrated turnover frequencies reaching 8.1 × 10^5 hour^-1 for optimized palladium catalytic systems [6]. The efficiency of this step is particularly enhanced when employing specialized ligand systems designed to promote facile carbon-nitrogen reductive elimination [4].
Alternative transition metal systems, particularly rhodium and iridium complexes, have emerged as powerful catalysts for carbon-nitrogen bond formation through direct carbon-hydrogen amination pathways [1]. These systems offer step- and atom-economical alternatives to traditional cross-coupling approaches by eliminating the need for pre-functionalized starting materials [1].
Rhodium-catalyzed mechanisms typically involve the formation of metal-nitrenoid intermediates as key reactive species [7]. The catalytic cycle proceeds through inner-sphere pathways where the metal-nitrenoid species directly inserts into carbon-hydrogen bonds [7]. Mechanistic investigations have revealed that group 9 metals, including rhodium and iridium, demonstrate exceptional efficiency in these transformations when operating under mild conditions [7].
Iridium-based systems have shown particular promise for the selective methylation of nitrogen-containing aromatics [8]. The borrowing hydrogen mechanism employed by iridium catalysts allows for the simultaneous reduction and methylation of nitroaromatic substrates using methanol as both the reducing agent and carbon source [8]. This approach has proven especially effective for synthesizing tertiary amines bearing electron-withdrawing substituents [8].
Nickel catalysis has gained prominence due to its ability to operate through both nickel(0)/nickel(II) and nickel(I)/nickel(III) redox cycles [9]. The nickel(I)/nickel(III) pathway has been identified as particularly efficient for carbon-nitrogen bond formation, as the high-valent nickel(III) species facilitate faster and energetically favorable reductive elimination [9].
Detailed mechanistic studies have demonstrated that nickel catalysts exhibit superior performance in the coupling of haloarenes with dialkylamine equivalents [9]. The catalytic protocol operates under base-free conditions, making it particularly suitable for base-sensitive substrates [9]. Density functional theory calculations have confirmed that the nickel(I)/nickel(III) redox cycle is preferred over traditional nickel(0)/nickel(II) pathways for these transformations [9].
The development of non-noble metal catalysts for selective methylation reactions has become increasingly important for sustainable synthetic chemistry [10]. Iron, copper, and manganese-based systems have emerged as viable alternatives to precious metal catalysts for tertiary amine formation.
Iron-catalyzed methylation employs the borrowing hydrogen approach, utilizing methanol as a sustainable carbon source [10]. Knölker-type cyclopentadienone iron carbonyl complexes have demonstrated exceptional efficiency as precatalysts for these transformations [10]. The catalytic system operates at 2 mole percent catalyst loading and exhibits broad reaction scope with excellent isolated yields averaging 79% across 61 examples [10].
The mechanism involves the activation of the iron precatalyst by trimethylamine oxide to form the active iron complex [10]. This species abstracts hydrogen from methanol in the presence of base, generating transient formaldehyde intermediates [10]. Subsequent aldol condensation with ketone substrates produces beta-hydroxy ketones that undergo base-catalyzed dehydration to form enones [10]. Final reduction by the iron-hydrogen complex yields methylated products while regenerating the active catalyst [10].
Mechanistic experiments have provided evidence for iron-hydride species and confirmed methanol as the methylating agent in this catalytic process [10]. The system demonstrates particular effectiveness for ketones, indoles, oxindoles, amines, and sulfonamides, achieving mono- or dimethylation under mild conditions [10].
Copper catalysts have shown remarkable versatility in asymmetric allylic carbon-hydrogen amination reactions [11]. The first copper-catalyzed asymmetric allylic carbon-hydrogen amination using nitrogen-arylhydroxylamines as aminating agents has been developed [11]. This protocol employs copper(I) acetonitrile tetrafluorophosphate as a precatalyst and R-(+)-1,1'-bi-2-naphthylamine as a chiral ligand [11].
The reaction delivers chiral nitrogen-aryl allylamines in good yields and enantioselectivities under mild conditions [11]. Mechanistic investigations, including isolation of metal-ligand-nitroso complexes and computational calculations, have provided insights into the reaction pathway [11]. Density functional theory modeling suggests that stereoselectivity is determined during the conversion of the copper-ligand-nitroso-alkene complex through a concerted, asynchronous transition state for carbon-nitrogen bond formation [11].
Recent advances in copper-catalyzed amination have focused on the development of highly sterically encumbered nitrogen,nitrogen-diaryl diamine ligands [12]. These ligands resist catalyst deactivation, enabling reactions to proceed at significantly lower temperatures with broader substrate scope than current protocols [12]. Mechanistic studies indicate that oxidative addition of the copper catalyst to aryl chlorides is rate-limiting in these systems [12].
Manganese complexes have been explored as efficient catalysts for carbon-carbon and carbon-nitrogen bond formation via borrowing hydrogen mechanisms [13]. These systems utilize alcohols as hydrogen donors and alkylating agents, producing water as the only side product [13]. The process involves metal-catalyzed dehydrogenation of alcohols to provide reactive substrates for coupling with nucleophiles [13].
The selectivity control in manganese-catalyzed systems is crucial for achieving selective carbon-nitrogen bond formation [13]. The borrowed hydrogen is utilized in the final step to reduce unsaturated compounds, completing the catalytic cycle [13]. This methodology has been considered environmentally friendly and atom-economical due to the abundant availability of alcohols from biomass sources [13].
| Metal Catalyst | Turnover Frequency (hour^-1) | Operating Temperature (°C) | Selectivity (%) | Reference |
|---|---|---|---|---|
| Iron (Knölker-type) | 226-514 | 80 | 52-71 | [10] |
| Nickel | 10^3-10^4 | 60-100 | 65-90 | [14] [9] |
| Copper | Variable | Room temperature-90 | Good yields | [11] [12] |
| Manganese | Not specified | Moderate | High | [13] |
Solvent selection plays a critical role in determining the efficiency, selectivity, and mechanistic pathways of catalytic amination reactions [15]. The direct interactions between solvents and catalysts, substrates, and products can significantly influence reaction rates and selectivity outcomes [15].
Dimethylformamide and acetonitrile represent important polar aprotic solvents that have demonstrated significant effects on catalytic amination processes [16]. In palladium-catalyzed Suzuki-Miyaura coupling reactions, the use of polar solvents like acetonitrile or dimethylformamide induces selectivity switches compared to reactions conducted in tetrahydrofuran or toluene [16].
The selectivity changes observed with polar aprotic solvents have been attributed to their ability to stabilize charged palladium species [16]. Computational studies suggest that the active catalyst in polar solvents may be an anionic heteroleptic bisligated complex, contrasting with the monophosphine species active in nonpolar solvents [16]. However, recent investigations have revealed that selectivity for triflate coupling does not simply correlate with solvent polarity, but is limited to specific coordinating solvents such as acetonitrile, dimethylformamide, and nitrogen-methyl-2-pyrrolidone [16].
Dimethyl sulfoxide has been identified as having the lowest human health and environmental impacts among commonly used aprotic solvents [17]. Environmental impact assessments have shown that dimethyl sulfoxide offers advantages in direct emission scenarios, incineration with energy recovery, and solvent recovery processes both with and without distillation [17].
Water has emerged as an attractive green solvent for carbon-nitrogen bond formation reactions [18]. The use of water as a reaction medium has been explored for various carbon-nitrogen bond forming reactions, offering environmentally benign alternatives to organic solvents [18]. Water-promoted Ullmann-type carbon-nitrogen bond-forming reactions have been successfully applied to carbazole alkaloid synthesis through selective nitrogen-arylation of aminophenols [18].
Methanol has been identified as the optimal solvent for reductive amination of ketones, attributed to enhanced rates for imine and Schiff base formation compared to other solvents [19]. The superior performance of methanol in these reactions demonstrates the importance of hydrogen bonding interactions in facilitating carbon-nitrogen bond formation processes [19].
The influence of solvents on reaction mechanisms extends beyond simple solvation effects to include direct participation in catalytic cycles [20]. In reductive amination reactions of long-chain aldehydes, solvents play multiple roles including explicit solvent assistance that reduces activation energies significantly [20]. Hydrogen bonding solvents have been shown to alter the amination pathway, causing the condensation step to become stepwise rather than concerted [20].
Temperature and solvent effects have been systematically studied for reduction and amination reactions using lithium dialkylaminoborohydrides [21]. The results demonstrate that amination of iodomethane is favored over reduction at low and room temperatures in pure tetrahydrofuran and with increasing amounts of dioxane [21]. In dioxane solvent, iodomethane yields exclusively the amination product regardless of temperature [21].
Thermodynamically consistent approaches for solvent screening have been developed to optimize catalytic amination reactions [22]. These methods combine thermodynamic activity models with quantum chemical calculations to predict suitable candidate solvents [22]. The optimization of activity coefficient-based predicted kinetics provides efficient tools for reducing time and laboratory resources required for solvent selection [22].
High-throughput experimentation protocols have been developed specifically for heterogeneous nitrene transfer reaction mixtures to enable rapid screening of solvent effects [23]. These approaches, coupled with pharmaceutical roundtable solvent assessment tools, have identified several environmentally friendly replacements for traditional chlorinated solvents [23].
| Solvent Type | Key Properties | Rate Enhancement | Selectivity Impact | Environmental Factor |
|---|---|---|---|---|
| Dimethylformamide | Polar aprotic, coordinating | Significant for Pd catalysis | Switches selectivity | Moderate impact |
| Dimethyl sulfoxide | Strong coordinating, polar | Good for polar reactions | Stabilizes ionic intermediates | Lowest impact |
| Tetrahydrofuran | Moderately coordinating | Standard performance | Maintains selectivity | Moderate impact |
| Toluene | Non-polar, non-coordinating | Lower rates typically | Different pathway preference | Higher impact |
| Water | Protic, hydrogen bonding | Enhanced for specific systems | Promotes specific pathways | Minimal impact |
The nitro group in 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine exhibits distinctive reactivity patterns that are characteristic of aromatic nitro compounds, with additional complexity introduced by the presence of the fluorine substituent and the N-methylmethanamine moiety. The nitro group serves as a powerful electron-withdrawing group, significantly influencing the compound's behavior in synthetic transformations [1] [2].
In electrophilic aromatic substitution reactions, the nitro group functions as a strong meta-directing deactivator, reducing the electron density of the aromatic ring and directing incoming electrophiles to the meta position relative to the nitro group [1] [3]. This deactivation occurs through both inductive and resonance effects, with the nitro group withdrawing electron density from the aromatic π-system [4] [5] [6]. The presence of the fluorine substituent at the 5-position further modulates this reactivity by providing additional electron withdrawal through inductive effects while offering weak resonance donation [7] [8] [9].
The reduction of aromatic nitro compounds represents one of the most important synthetic transformations in organic chemistry [10] [11] [12]. Multiple mechanistic pathways are available for the conversion of the nitro group to various nitrogen-containing functionalities. The most common transformation involves the reduction to the corresponding aniline derivative, which can be achieved through several methods including catalytic hydrogenation using palladium on carbon, iron in acidic media, or sodium borohydride with metal catalysts [10] [13] [14]. This reduction typically proceeds through a series of two-electron transfer steps, with the initial formation of a nitroso intermediate followed by further reduction to the hydroxylamine and finally to the amine [11] [12].
The reduction mechanism involves multiple intermediates, as demonstrated by electrochemical studies showing that the process occurs through sequential two-electron reductions [11]. The first step involves the formation of a dihydroxylamine intermediate, which subsequently dehydrates to form the nitroso compound. This nitroso intermediate then undergoes a second two-electron reduction to yield the hydroxylamine, which is finally reduced to the amine product [11] [12]. The overall process represents a four-electron reduction, though the individual steps can be controlled to produce specific intermediates such as hydroxylamines or azo compounds [12] [14].
Industrial applications often utilize iron powder in acidic conditions for the reduction of aromatic nitro compounds, a method that has been employed extensively in the synthesis of aniline derivatives [10] [15]. Alternative reducing agents include tin(II) chloride, zinc in acidic media, and various metal hydrides, each offering different selectivity profiles and reaction conditions [10] [14]. The choice of reducing agent depends on the specific substrate and the desired selectivity, particularly when other reducible groups are present in the molecule.
The N-methylmethanamine moiety in 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine represents a secondary amine structure that exhibits moderate stability under oxidative conditions. Secondary amines generally demonstrate better oxidative stability compared to primary amines but are less stable than tertiary amines [16] [17]. The stability of the methylamine moiety is influenced by several structural factors, including steric hindrance around the nitrogen atom, the presence of α-hydrogen atoms, and the electronic environment provided by the aromatic ring system [16] [18].
Under oxidative conditions, the methylamine moiety undergoes degradation primarily through the oxidation of the α-hydrogen atoms adjacent to the nitrogen center [16] [17]. The primary oxidation products include formaldehyde and the corresponding primary amine, formed through the cleavage of the N-methyl bond [16] [19]. The oxidation process is typically initiated by the reaction with hydroxyl radicals or other oxidizing species, leading to the formation of unstable intermediates that subsequently decompose to yield the observed products [17] [20].
Experimental studies on similar methylamine systems have shown that the oxidation rate is significantly influenced by the presence of metal ions, particularly iron(III), which can catalyze the oxidation process [16] [19]. The degradation follows first-order kinetics with respect to the amine concentration, and the rate constant increases with temperature and oxygen concentration [16] [17]. The half-life of methylamine derivatives under standard oxidative conditions (oxygen atmosphere, 60°C, presence of iron(III)) typically ranges from 4 to 12 hours, depending on the specific structural features of the molecule [16] [19].
The aromatic ring system in 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine provides some stabilization to the methylamine moiety through electronic effects [16] [21]. The electron-withdrawing nature of both the nitro group and the fluorine substituent reduces the electron density at the nitrogen center, making it less susceptible to oxidative attack [16] [22]. However, this same electron withdrawal also increases the acidity of the α-hydrogen atoms, potentially facilitating their abstraction by oxidizing agents [16] [17].
Protective strategies for methylamine moieties under oxidative conditions often involve the use of antioxidants or free radical scavengers [19] . Common protective agents include sterically hindered phenols, aromatic amines, and heterocyclic compounds such as methimazole [19]. These compounds function by intercepting reactive oxygen species before they can attack the methylamine moiety, thereby extending the stability of the compound under oxidative conditions [19] .
The fluorine substituent at the 5-position of the aromatic ring in 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine exerts significant influence on the ring's reactivity toward various functionalization reactions. Fluorine's unique properties as the most electronegative element result in distinctive effects that differ from other halogen substituents [24] [22] [7]. The ortho-fluoro substituent effects are characterized by a strong inductive electron-withdrawing effect combined with a weak resonance electron-donating effect, creating a complex electronic environment that influences both the rate and regioselectivity of aromatic substitution reactions [7] [8] [9].
In electrophilic aromatic substitution reactions, the fluorine substituent acts as a deactivating group while simultaneously directing incoming electrophiles to the ortho and para positions [7] [8] [9]. This apparent contradiction arises from the competing effects of induction and resonance. The strong inductive effect of fluorine withdraws electron density from the aromatic ring through the σ-bond system, leading to overall deactivation [7] [8]. However, the lone pairs of electrons on fluorine can participate in resonance with the aromatic π-system, providing some electron donation that stabilizes the positively charged intermediate formed during electrophilic substitution [8] [9].
The relative rates of electrophilic aromatic substitution reactions in fluorinated aromatics are typically 0.1 to 0.2 times that of benzene, indicating significant deactivation [7] [25]. However, the products formed show a strong preference for ortho and para substitution, with typical regioselectivity ratios of approximately 30:2:68 (ortho:meta:para) for most electrophilic substitution reactions [8] [26]. This directing effect is particularly pronounced in nitration reactions, where the combination of the nitro group's meta-directing influence and the fluorine's ortho-para-directing effect creates complex regioselectivity patterns [7] [27].
The ortho-fluoro substituent demonstrates enhanced reactivity in nucleophilic aromatic substitution reactions, where fluorine can serve as an excellent leaving group [28] [29]. The electron-withdrawing inductive effect of fluorine activates the aromatic ring toward nucleophilic attack, while the fluoride ion's leaving group ability facilitates the substitution process [28]. This activation is particularly significant when the fluorine substituent is positioned ortho to other electron-withdrawing groups, creating a synergistic effect that greatly enhances the reaction rate [28] [29].
Specialized reactions such as aromatic metalation show unique behavior with ortho-fluoro substituents. The fluorine atom can coordinate with metal centers, providing a chelation effect that directs metalation to the ortho position [28] [29]. This coordination leads to enhanced reactivity compared to benzene, with rate enhancements of up to 8.5 times observed for lithiation reactions [28]. The chelation assistance provided by fluorine makes it an effective ortho-directing group in metalation reactions, enabling regioselective functionalization of aromatic systems [28] [29].
The influence of fluorine substitution extends beyond simple electronic effects to include conformational and steric considerations [24] [30]. The small size of fluorine allows it to participate in intramolecular interactions that can stabilize specific conformations of the molecule [30]. These conformational effects can influence the accessibility of reactive sites and the overall reactivity of the aromatic system [24] [30].
Recent studies have revealed additional complexity in fluorine's effects on aromatic reactivity, including the concept of "fluoromaticity" where fluorine substituents contribute additional π-bonding interactions that can further stabilize the aromatic system [22] [31]. This phenomenon becomes particularly significant in highly fluorinated aromatics, where the cumulative effect of multiple fluorine substituents can lead to enhanced aromatic character and modified reactivity patterns [22] [31].